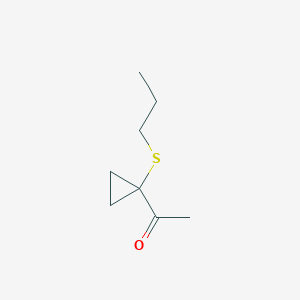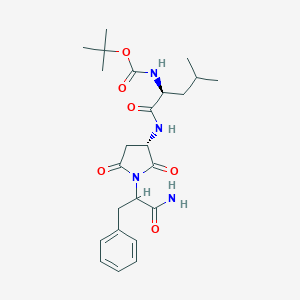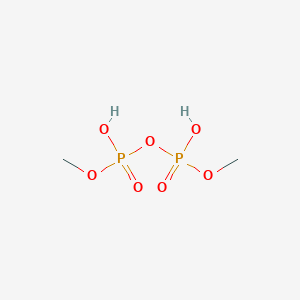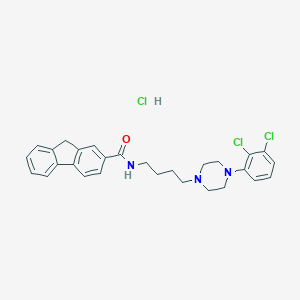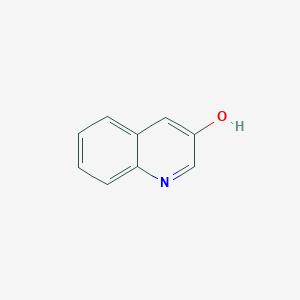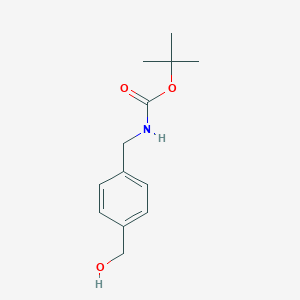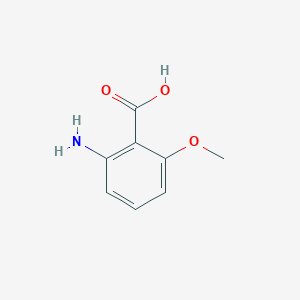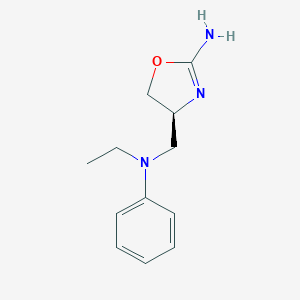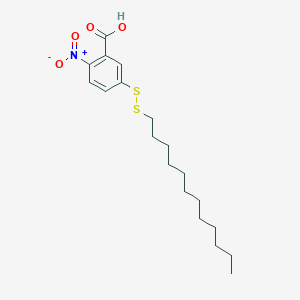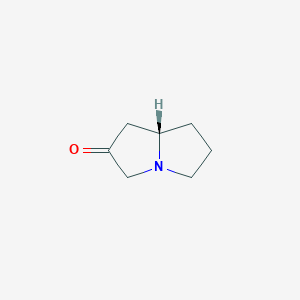
Benzene, 1-(1-methylethyl)-3-propyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-methylethyl)-3-propyl, commonly known as ethylbenzene, is an organic compound that is widely used in the chemical industry. It is a colorless liquid with a sweet odor and is highly flammable. Ethylbenzene is produced by the alkylation of benzene with ethylene. It is used as a solvent in the production of styrene, which is used to make polystyrene, a widely used plastic. Ethylbenzene is also used as a fuel additive and in the production of other chemicals.
Mécanisme D'action
The mechanism of action of ethylbenzene is not fully understood. It is believed to cause damage to cells by disrupting the normal functioning of enzymes and other cellular processes. It can also cause DNA damage, which can lead to mutations and the development of cancer.
Effets Biochimiques Et Physiologiques
Exposure to ethylbenzene can cause a range of biochemical and physiological effects. It can cause damage to the liver and kidneys, leading to liver and kidney failure. It can also cause damage to the nervous system, leading to neurological symptoms such as dizziness, headaches, and tremors. Long-term exposure to ethylbenzene has been shown to increase the risk of cancer, particularly leukemia and lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylbenzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other chemicals. It is relatively inexpensive and readily available, making it a popular choice for many researchers. However, it is also highly flammable and toxic, and care must be taken when handling it. It is also a known carcinogen, meaning that it can pose a risk to researchers who are exposed to it.
Orientations Futures
There are many future directions for research on ethylbenzene. One area of focus is on developing safer and more effective methods for the production of ethylbenzene and other chemicals. Another area of focus is on developing new methods for the detection and monitoring of ethylbenzene in the environment. Finally, there is a need for further research on the potential health effects of ethylbenzene, particularly in terms of its long-term effects on human health.
In conclusion, ethylbenzene is a widely used organic compound that has many applications in the chemical industry. However, it is also a known carcinogen and can pose a risk to human health. Further research is needed to better understand its potential health effects and to develop safer and more effective methods for its production and use.
Méthodes De Synthèse
The synthesis of ethylbenzene involves the alkylation of benzene with ethylene. This reaction is catalyzed by a zeolite catalyst, which is a type of porous material that is used to speed up the reaction. The reaction takes place at high temperatures and pressures, and the resulting product is then separated and purified.
Applications De Recherche Scientifique
Ethylbenzene has been extensively studied for its potential health effects. It has been shown to have toxic effects on the liver, kidneys, and nervous system. It is also a known carcinogen, meaning that it can cause cancer. Studies have shown that exposure to ethylbenzene can increase the risk of leukemia and lymphoma.
Propriétés
Numéro CAS |
121954-61-8 |
|---|---|
Nom du produit |
Benzene, 1-(1-methylethyl)-3-propyl |
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-propan-2-yl-3-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-6-11-7-5-8-12(9-11)10(2)3/h5,7-10H,4,6H2,1-3H3 |
Clé InChI |
DSHOOBWVUTWYNK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC=C1)C(C)C |
SMILES canonique |
CCCC1=CC(=CC=C1)C(C)C |
Synonymes |
Benzene, 1-(1-methylethyl)-3-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




